2-(Cyclopentylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

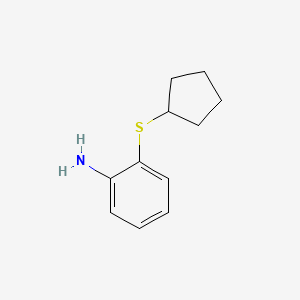

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPGHIAZWJCNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aryl Thioether and Aniline Chemistry

2-(Cyclopentylthio)aniline belongs to two important classes of organic compounds: aryl thioethers and anilines. Aryl thioethers, which feature a sulfur atom connected to an aromatic ring and an alkyl or aryl group, are crucial structural motifs in many pharmaceuticals and materials. nih.gov The synthesis of these compounds is a significant focus in organic chemistry, with numerous methods developed to create the carbon-sulfur bond. organic-chemistry.org These methods often aim to be efficient and environmentally friendly, avoiding the use of foul-smelling thiols. nih.gov

Anilines and their derivatives are foundational to the chemical industry, serving as precursors for a vast array of products including dyes, polymers, and pharmaceuticals. researchgate.netsci-hub.se The amino group attached to the benzene (B151609) ring makes aniline (B41778) a reactive compound, particularly susceptible to oxidation, which is a key step in the synthesis of many valuable chemicals. openaccessjournals.com The development of new methods for synthesizing substituted anilines is an active area of research, with goals of achieving high yields and selectivity under mild conditions. nih.govorganic-chemistry.org

The compound this compound integrates both of these functionalities, making it a bifunctional molecule with potential for diverse chemical transformations.

Structural Features and Chemical Significance of 2 Cyclopentylthio Aniline

The chemical structure of 2-(cyclopentylthio)aniline consists of an aniline (B41778) core with a cyclopentylthio group attached at the ortho-position to the amino group. This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The presence of the sulfur atom and the bulky cyclopentyl group can influence the reactivity of the aniline ring and the amino group through steric and electronic effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 77053-22-6 ambeed.combldpharm.com |

| Molecular Formula | C11H15NS bldpharm.comscbt.com |

| Molecular Weight | 193.31 g/mol bldpharm.comscbt.com |

| MDL Number | MFCD09939963 bldpharm.com |

| SMILES Code | NC1=CC=CC=C1SC2CCCC2 bldpharm.com |

The IUPAC name for this compound is 2-(cyclopentylthio)benzenamine. It is also known by the synonym 2-aminophenyl cyclopentyl sulfide. The strategic placement of the cyclopentylthio group ortho to the amino group can be exploited in various synthetic strategies, such as directing further substitutions on the aromatic ring or participating in cyclization reactions to form heterocyclic compounds.

Current Research Trajectories and Academic Relevance of 2 Cyclopentylthio Aniline

Direct Synthetic Routes to this compound

Direct synthetic strategies offer a more streamlined approach to obtaining this compound, focusing on either forming the thioether linkage on a pre-existing aniline scaffold or introducing the amino group to a cyclopentylthiobenzene derivative.

Thioether Bond Formation Strategies on Aniline Scaffolds

One of the most common methods for synthesizing aryl thioethers involves the reaction of an activated aniline derivative with a sulfur-containing nucleophile. A general and effective strategy is the reaction of a substituted aniline with a source of the cyclopentylthio group. This can be achieved through various means, including the reaction of 2-aminothiophenol (B119425) with a cyclopentyl halide or a related electrophile.

Another approach involves the direct thiolation of anilines. For instance, a dual-catalytic system employing a super Lewis acid, such as iron(III) triflimide, and a Lewis base can facilitate the ortho-thioarylation of aniline derivatives. rsc.org This method allows for the direct introduction of a sulfur-containing moiety at the position adjacent to the amino group.

Furthermore, the reaction of anilines with elemental sulfur and a suitable coupling partner, such as a styrene, can lead to the formation of thioamides which can be further transformed into the desired thioether. nih.gov The reaction of aniline with sulfur can generate an adduct that subsequently reacts to form the C-S bond. nih.gov

Amination Reactions in the Synthesis of Cyclopentylthiobenzene Derivatives

Conversely, the synthesis can commence with a cyclopentylthiobenzene core, followed by the introduction of an amino group. This often involves the nitration of the cyclopentylthiobenzene ring, followed by the reduction of the nitro group to an amine. Catalytic hydrogenation is a common method for this reduction, often employing catalysts such as palladium on carbon (Pd/C). google.com

Reductive amination represents another viable, albeit less direct, pathway. This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.com While not a direct amination of the aromatic ring, it can be a useful strategy in multi-step syntheses where a suitable carbonyl precursor is available.

Multi-Step Synthesis via Precursor Functionalization

Multi-step syntheses provide greater flexibility in introducing various functional groups and allow for the construction of more complex structural analogues. These routes typically involve the initial preparation of a functionalized intermediate, which is then elaborated to the final product.

Derivatization of Cyclopentylthiol-Containing Intermediates

This strategy focuses on preparing a key intermediate containing the cyclopentylthiol moiety, which is then further modified. For example, cyclopentylthiol can be reacted with a suitable aromatic precursor bearing a leaving group, such as a halogen, in the presence of a base to form the thioether linkage. The subsequent introduction of the amino group can then be achieved through methods described in section 2.1.2.

Strategic Modifications of Substituted Aniline Precursors

Alternatively, the synthesis can begin with a substituted aniline precursor that is strategically modified to introduce the cyclopentylthio group. For instance, a 2-haloaniline can be subjected to a nucleophilic substitution reaction with cyclopentylthiolate. This approach benefits from the wide availability of substituted anilines.

Another strategy involves the use of a directing group to achieve regioselective functionalization of the aniline scaffold. rsc.org For example, a removable directing group can be installed on the aniline nitrogen to direct a metal catalyst to the ortho position for subsequent C-H functionalization and introduction of the thioether.

Catalytic Approaches in the Preparation of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. Several catalytic systems have been developed for the synthesis of aryl thioethers and their derivatives.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming C-S bonds. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can also be employed for the formation of the C-N bond in the final steps of the synthesis. rsc.org

More recently, photoredox catalysis has emerged as a powerful tool for C-S bond formation. beilstein-journals.org These methods utilize visible light and a photocatalyst to generate reactive radical intermediates, enabling the coupling of thiols with various partners under mild conditions.

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Strategy | Key Reaction Type | Starting Materials Example | Catalyst/Reagent Example |

| Direct Thioetherification | Nucleophilic Aromatic Substitution | 2-Haloaniline, Cyclopentylthiol | Base (e.g., K₂CO₃) |

| Direct Amination | Nitration followed by Reduction | Cyclopentylthiobenzene | HNO₃/H₂SO₄, then H₂/Pd-C |

| Multi-Step via Thiol Intermediate | Thioether formation | Cyclopentylthiol, 2-Fluoronitrobenzene | Base |

| Multi-Step via Aniline Precursor | C-H Functionalization | Aniline derivative | Palladium catalyst, Directing group |

| Catalytic Cross-Coupling | Ullmann Condensation | 2-Iodoaniline, Cyclopentylthiol | Copper catalyst |

An in-depth examination of the synthetic approaches for this compound reveals a focus on enhancing efficiency, promoting regioselectivity, and adhering to the principles of sustainable chemical manufacturing. Research has explored various methodologies, from traditional cross-coupling reactions to innovative green chemistry protocols, to optimize the synthesis of this and structurally related aryl thioethers.

Coordination Chemistry of 2 Cyclopentylthio Aniline As a Ligand

Design and Synthesis of Metal Complexes Featuring 2-(Cyclopentylthio)aniline

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions plays a crucial role in determining the final structure and properties of the complex.

Based on studies of analogous anilines, this compound is expected to form stable complexes with a variety of transition metals. For instance, the reaction of the analogous ligand 2-(methylthio)aniline (B147308) with sodium tetrachloropalladate(II) (Na₂PdCl₄) in a mixture of acetone (B3395972) and water yields a palladium(II) complex, [Pd(L)Cl₂], where L represents the 2-(methylthio)aniline ligand. nih.gov This suggests that a similar synthetic strategy could be employed for this compound to produce corresponding palladium(II) complexes. The cyclopentyl group, being bulkier than the methyl group, might introduce steric effects influencing the complex's solubility and crystal packing.

The synthesis of Schiff base ligands derived from ortho-substituted anilines and their subsequent complexation with transition metals like cobalt(II) is a common approach. mdpi.com Following this methodology, this compound could be reacted with aldehydes or ketones to form Schiff base ligands, which can then be chelated to transition metal ions. nih.gov The resulting complexes often exhibit interesting electronic and catalytic properties. mdpi.com

The coordination chemistry of thioether-containing aniline (B41778) ligands is not limited to transition metals. Main group elements are also capable of forming stable complexes with such ligands. nih.gov While direct examples with this compound are scarce, the fundamental principles of Lewis acid-base interactions suggest that it can coordinate to main group metal centers. The nitrogen and sulfur atoms of the ligand can act as Lewis bases, donating their lone pairs of electrons to a suitable main group metal Lewis acid. The nature of the resulting complexes, including their geometry and stability, would depend on the specific main group element, its oxidation state, and the other ligands present in the coordination sphere.

Elucidation of Coordination Modes and Geometric Arrangements

The coordination mode of this compound is anticipated to be primarily bidentate, utilizing the nitrogen atom of the aniline group and the sulfur atom of the thioether group to chelate a metal center. This (N, S) bidentate coordination is a common feature for analogous ligands like 2-(methylthio)aniline. nih.gov

The versatility of coordination modes can be influenced by the metal center and the presence of other ligands. nih.gov For instance, in different metallic environments, the ligand might exhibit monodentate coordination through either the nitrogen or the sulfur atom, or it could act as a bridging ligand connecting two metal centers.

Influence of this compound Ligand Architecture on Metal Center Reactivity

The cyclopentyl group introduces a degree of steric hindrance around the sulfur donor atom. This steric bulk can play a crucial role in catalysis by creating a specific pocket around the active metal site, thereby influencing substrate selectivity. nih.gov The balance between the electronic effects of the aniline group and the steric effects of the cyclopentylthio group can be fine-tuned to modulate the reactivity of the metal center for specific applications.

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes derived from ligands analogous to this compound have shown significant promise in various catalytic applications. For example, the palladium(II) complex of 2-(methylthio)aniline has been demonstrated to be a highly efficient and stable catalyst for Suzuki-Miyaura cross-coupling reactions in water. nih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis. The catalyst exhibited high turnover numbers, indicating its robustness and efficiency under mild reaction conditions. nih.gov

Given these findings, it is reasonable to predict that palladium complexes of this compound would also be active catalysts for Suzuki-Miyaura and other cross-coupling reactions. The steric and electronic properties imparted by the cyclopentyl group could potentially enhance catalytic activity or selectivity for certain substrates. Furthermore, transition metal complexes of related Schiff base ligands have been widely explored as catalysts in various organic transformations, including oxidation and reduction reactions. nih.gov Therefore, metal complexes incorporating this compound represent a promising area for the development of new and efficient homogeneous catalysts. nih.gov

Applications of 2 Cyclopentylthio Aniline in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Molecular Architectures

The utility of 2-(Cyclopentylthio)aniline as a versatile building block is rooted in the distinct reactivity of its aniline (B41778) and thioether moieties. Anilines are foundational precursors in organic synthesis, serving as key intermediates in the production of a wide range of more complex structures, including pharmaceuticals and dyes. atamanchemicals.com The amino group of this compound can undergo a variety of transformations, such as diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of diverse functional groups.

The presence of the cyclopentylthio group further enhances its synthetic potential. Thioethers are integral components in many biologically active molecules and functional materials. rsc.orgutrgv.edu The sulfur atom can be oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and steric profile of the molecule. Moreover, the C-S bond itself can be a site of reactivity, for instance in rearrangements or in certain coupling reactions.

The combination of these two functional groups in an ortho relationship provides a powerful tool for constructing complex molecular architectures. This arrangement can facilitate intramolecular reactions, leading to the formation of cyclic structures, or can be used to direct the regioselectivity of reactions on the aromatic ring. The cyclopentyl group, while often considered a spectator, can influence the solubility and conformational properties of the resulting molecules.

Role in the Construction of Heterocyclic Systems Incorporating this compound Moieties

The ortho-disposed amino and thioether functionalities in 2-(alkylthio)anilines, such as this compound, make them ideal precursors for the synthesis of a variety of sulfur- and nitrogen-containing heterocyclic systems. These heterocyclic motifs are prevalent in pharmacologically active compounds and functional materials.

One of the most prominent applications of 2-(alkylthio)anilines is in the synthesis of phenothiazines . Phenothiazines are a class of tricyclic compounds with a wide range of biological activities, including antipsychotic and antihistaminic properties. The synthesis of phenothiazines can be achieved through a two-step process involving the ortho-thioarylation of an aniline derivative, followed by an intramolecular cyclization, such as a Buchwald-Hartwig or Ullmann-Goldberg coupling reaction. rsc.org For example, the synthesis of the neuroleptic agent methopromazine (B141902) has been accomplished using this strategy. rsc.org

Benzothiazoles , another important class of heterocycles with diverse applications, can also be synthesized from precursors related to 2-(alkylthio)anilines. While many synthetic routes to benzothiazoles start from 2-aminothiophenol (B119425), some methods proceed through intermediates that feature a 2-(alkylthio)aniline core. For instance, a one-pot synthesis of 2-substituted benzothiazoles has been proposed to proceed via the formation of a 2-(alkylthio)benzenamine intermediate, which then undergoes intramolecular cyclization. researchgate.net

Furthermore, derivatives of 2-(alkylthio)anilines are valuable in constructing other heterocyclic systems. For example, anilino(alkylthio)malonates can be cyclized to form 4-oxoquinoline-3-carboxylate esters . rsc.org Additionally, 2-alkylthio-4-aminoquinazolines, which exhibit interesting biological activities, can be synthesized from anthranilonitriles and isothiocyanate derivatives in a reaction that builds the quinazoline (B50416) ring system. acs.org

The following table summarizes some of the heterocyclic systems that can be synthesized from or are related to 2-(alkylthio)aniline precursors.

| Heterocyclic System | General Synthetic Strategy | Potential Application | Reference |

| Phenothiazines | Ortho-thioarylation of anilines followed by intramolecular cyclization | Pharmaceuticals (e.g., antipsychotics) | rsc.org |

| Benzothiazoles | Intramolecular cyclization of 2-(alkylthio)benzenamine intermediates | Pharmaceuticals, Dyes | researchgate.net |

| 4-Oxoquinoline-3-carboxylates | Cyclization of anilino(alkylthio)malonates | Pharmaceuticals | rsc.org |

| 2-Alkylthio-4-aminoquinazolines | Cyclization of anthranilonitriles with isothiocyanates | Pharmaceuticals (CDC25B inhibitors) | acs.org |

Contribution to the Synthesis of Functional Organic Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the synthesis of functional organic materials. The incorporation of both sulfur and nitrogen atoms into a conjugated system can impart desirable properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Aniline-based polymers, such as polyaniline (PANI), are well-known conducting polymers. The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. The presence of a cyclopentylthio group in this compound could be used to modify the solubility, processability, and electronic properties of the resulting polymer. For instance, a study on new polyaniline derivatives based on an ortho-substituted aniline showed that the substituent influenced the surface morphology and electrical properties of the polymer films, highlighting their potential in chemical sensor design. rsc.org

Thioether-containing aromatic compounds are also being explored for their use in organic electronics. smolecule.com In some cases, thioether waste from industrial processes can be converted into valuable organic semiconductors, demonstrating the potential for creating value from sulfur-containing organic molecules. researchgate.net The combination of the aniline and thioether functionalities in this compound provides a scaffold that could be polymerized or incorporated into larger conjugated systems for applications in organic electronic devices. researchgate.netijrpr.com

Strategic Integration of this compound in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific molecule, often a natural product or a potential drug candidate, in an efficient and controlled manner. The unique reactivity of 2-(alkylthio)anilines allows for their strategic integration into the synthesis of complex target molecules.

A notable example is the synthesis of the antipsychotic drug methopromazine , where a two-step synthesis of the phenothiazine (B1677639) core was developed utilizing a dual-catalytic ortho-thioarylation of an aniline as the key step. rsc.org This demonstrates how a 2-(alkylthio)aniline derivative can be a crucial intermediate in the synthesis of a specific, biologically active target.

Furthermore, 2-(alkylthio)aniline derivatives have been used as intermediates in the synthesis of other complex molecules. For example, ortho-[(alkylthio)(aminocarbonyl)methyl]anilines are precursors for the synthesis of oxindole derivatives, which are important scaffolds in medicinal chemistry, with applications as central nervous system depressants and anti-inflammatory drugs. google.comgoogle.com

The development of methods for the synthesis of fluorinated 2-alkylthio-4-aminoquinazolines as CDC25B phosphatase inhibitors for cancer therapy also highlights the importance of this class of compounds in medicinal chemistry. acs.org The ability to construct these complex heterocyclic systems from readily available starting materials underscores the strategic value of the 2-(alkylthio)aniline core in target-oriented synthesis. The following table lists some target molecules and the role of 2-(alkylthio)aniline derivatives in their synthesis.

| Target Molecule/Scaffold | Role of 2-(Alkylthio)aniline Derivative | Therapeutic Area | Reference |

| Methopromazine | Key intermediate in the synthesis of the phenothiazine core | Antipsychotic | rsc.org |

| Oxindoles | Precursor to 3-thio-ether-2-oxindoles | CNS depressants, Anti-inflammatory | google.comgoogle.com |

| 2-Alkylthio-4-aminoquinazolines | Target compounds as enzyme inhibitors | Anticancer | acs.org |

Theoretical and Computational Chemistry Studies on 2 Cyclopentylthio Aniline

Electronic Structure and Bonding Characteristics of 2-(Cyclopentylthio)aniline

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the interplay between the aromatic phenyl ring, the electron-donating amino (-NH₂) group, and the sulfur-containing cyclopentylthio (-S-C₅H₉) group creates a unique electronic environment. Computational methods like Density Functional Theory (DFT) are instrumental in exploring this environment. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair, which delocalizes into the aromatic ring. rsc.orgresearchgate.net The LUMO is generally a π* antibonding orbital of the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. physchemres.orgajchem-a.com

The introduction of the cyclopentylthio group at the ortho position influences the electronic structure. The sulfur atom possesses lone pairs that can also interact with the π-system of the benzene (B151609) ring. DFT calculations on related aryl alkyl sulfides show that the sulfur orbitals contribute significantly to the molecular orbitals. acs.org The combined electron-donating effects of the amino and thioether groups increase the energy of the HOMO, while the LUMO energy is less affected. This typically results in a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting enhanced reactivity. physchemres.org

Charge Distribution and Bonding: Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions within a molecule. acs.orgacs.org In substituted anilines, NBO analysis reveals the extent of electron delocalization from the nitrogen lone pair into the aromatic ring. rsc.orgworldscientific.com For this compound, this analysis would quantify the donation from the nitrogen lone pair (n_N) to the antibonding π* orbitals of the ring and the C-S bond. Similarly, it would describe the interactions of the sulfur lone pairs. The calculated natural charges on the nitrogen, sulfur, and carbon atoms provide insight into the molecule's polarity and preferred sites for electrophilic or nucleophilic attack. The C(aryl)-N bond is expected to have some double-bond character due to resonance, a feature that can be quantified by its calculated bond length and Wiberg bond index from NBO analysis. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Aniline | -5.65 | 0.35 | 6.00 | 1.53 |

| 4-Methylaniline | -5.42 | 0.41 | 5.83 | 1.65 |

| 2-Thioanisole (Methylthiophenol) | -5.80 | -0.05 | 5.75 | 1.38 |

| Hypothetical 2-(Methylthio)aniline (B147308) | -5.50 | 0.25 | 5.75 | ~1.80 |

Conformational Landscape and Molecular Dynamics Simulations of this compound

The three-dimensional shape and flexibility of a molecule are crucial for its interactions with other molecules. The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(aryl)−S bond and the S−C(cyclopentyl) bond.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the movements of all atoms are calculated by solving Newton's equations of motion, providing insight into how the molecule flexes, rotates, and interacts with its environment (e.g., solvent molecules). nih.govchemmethod.com

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal:

The time-averaged distribution of conformations and the frequency of transitions between them.

The role of the solvent in stabilizing certain conformations.

The dynamic behavior of the intramolecular hydrogen bond between the amino group and the sulfur atom, if present.

The flexibility of the cyclopentyl ring and its coupling to the motion of the rest of the molecule.

Such simulations are particularly valuable for understanding how the molecule might adapt its shape to fit into a biological receptor site, a key aspect of drug design. chemmethod.com

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. doaj.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. researchgate.net For this compound, reactions can involve the amino group, the thioether moiety, or the aromatic ring.

Reactions of the Amino Group: The amino group in anilines can act as a nucleophile. Computational studies have detailed the mechanism of reactions such as Schiff base formation with aldehydes. peerj.com These studies show how catalysts or even other reactant molecules can stabilize the transition state. For this compound, theoretical calculations could predict the activation energy for its reaction with various electrophiles, clarifying its nucleophilicity compared to other anilines. wur.nl

Reactions at the Sulfur Atom: The thioether group can be oxidized to a sulfoxide (B87167) and then to a sulfone. Computational modeling can elucidate the mechanism of such oxidations, for example, by peroxides. acs.org These calculations can predict the stereochemical outcome of the reaction if a chiral oxidant is used, which is relevant for producing enantiomerically pure sulfoxides.

Electrophilic Aromatic Substitution: The electron-rich nature of the aniline ring makes it susceptible to electrophilic attack. Theoretical calculations can predict the most likely site of substitution (regioselectivity) by modeling the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions on the ring. The strong activating and ortho-, para-directing nature of the amino group, combined with the influence of the ortho-cyclopentylthio group, would create a complex regiochemical profile that can be untangled through computation.

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| SN2-type Substitution | Sulfonimidoyl fluoride (B91410) + Aniline | DFT | 17.3 | wur.nl |

| Radical Abstraction | 4-Methylaniline + OH radical (H-abstraction from NH₂) | M06-2X | ~3.0 | researchgate.netmdpi.com |

| Imine Formation | Benzaldehyde + Aniline (amine-assisted) | DFT | ~25-30 | peerj.com |

Prediction of Spectroscopic Signatures for this compound and Its Derivatives

Computational quantum chemistry can accurately predict various types of molecular spectra, which is invaluable for identifying compounds and interpreting experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.nettsijournals.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretching of the amino group, C-H stretching of the aromatic and cyclopentyl rings, C-S stretching of the thioether linkage, and various ring deformation modes. tsijournals.com By comparing the calculated spectrum with an experimental one, each peak in the experimental spectrum can be confidently assigned to a specific atomic motion. Theoretical calculations can also predict the infrared intensities and Raman activities of these vibrational modes, helping to explain why some peaks are strong while others are weak. figshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. researchgate.net Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus. ekb.eg These values are then converted into chemical shifts (δ), which can be directly compared with experimental data. chemaxon.com Such calculations are highly sensitive to the molecule's 3D structure and electronic environment. For this compound, these predictions could help to unambiguously assign the signals for the different protons and carbons in the aromatic and cyclopentyl rings.

| Spectroscopy Type | Feature | Predicted Range | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | 3400-3500 | N-H asymmetric stretch |

| IR | Vibrational Frequency (cm⁻¹) | 3300-3400 | N-H symmetric stretch |

| IR | Vibrational Frequency (cm⁻¹) | 2850-2960 | C-H (cyclopentyl) stretch |

| IR | Vibrational Frequency (cm⁻¹) | 650-750 | C-S stretch |

| ¹H NMR | Chemical Shift (ppm) | ~4.0-5.0 | -NH₂ protons |

| ¹H NMR | Chemical Shift (ppm) | 6.6-7.4 | Aromatic protons |

| ¹³C NMR | Chemical Shift (ppm) | ~145 | C-NH₂ aromatic carbon |

| ¹³C NMR | Chemical Shift (ppm) | ~115 | C-S aromatic carbon |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a robust QSAR model can be developed, it can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net

The compound this compound is a key structural fragment in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as S-DABOs (S-dihydro-alkyloxy-benzyl-oxopyrimidines), which are active against HIV-1. researchgate.netscialert.net Numerous QSAR studies have been performed on S-DABO derivatives to understand what structural features are essential for their anti-HIV activity. scialert.netnih.gov

QSAR Modeling of S-DABO Analogues: In a typical QSAR study of S-DABO inhibitors, a dataset of compounds with known inhibitory concentrations (IC₅₀) is used. For each compound, a set of numerical descriptors is calculated, representing its steric, electronic, hydrophobic, and topological properties. researchgate.net The goal is to build a mathematical equation that relates these descriptors to the observed activity.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. researchgate.netnih.gov These methods generate 3D contour maps that visualize regions around the aligned molecules where changes in steric bulk, electrostatic charge, or hydrophobicity would likely increase or decrease biological activity.

For S-DABO derivatives, QSAR studies have consistently shown that:

Steric Properties: The size and shape of the substituent at the 2-thio position (such as the cyclopentyl group) are critical for fitting into the hydrophobic pocket of the reverse transcriptase enzyme. The contour maps often show that bulky groups are favored in certain regions.

Electronic Properties: The electronic nature of the substituents influences the binding affinity. Descriptors related to dipole moment and electron-releasing capacity have been shown to correlate with higher activity. scialert.netresearchgate.net

These computational models provide a clear rationale for why analogues containing the this compound moiety are effective and offer a roadmap for designing the next generation of inhibitors with improved potency. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for 2 Cyclopentylthio Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Cyclopentylthio)aniline. numberanalytics.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. emerypharma.comlibretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons of the cyclopentyl ring, and the amine (-NH₂) protons. The chemical shift (δ, in ppm) of these signals is indicative of the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The cyclopentyl protons would resonate in the upfield region, while the amine protons would likely appear as a broad signal. The integration of these signals corresponds to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting (multiplicity), providing valuable data on the connectivity of the atoms. emerypharma.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap, even in complex molecules. The aromatic carbons would show signals in the ~110-150 ppm range, while the aliphatic carbons of the cyclopentyl group would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structural motifs.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.6 - 7.5 | 115 - 135 |

| Aromatic C-N | - | 145 - 150 |

| Aromatic C-S | - | 120 - 130 |

| Amine NH₂ | 3.5 - 4.5 (broad) | - |

| Cyclopentyl CH-S | 3.5 - 4.0 | 45 - 55 |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). savemyexams.commugberiagangadharmahavidyalaya.ac.in The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and thioether components.

Key expected absorptions include:

N-H Stretching: As a primary amine (R-NH₂), this compound is expected to show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic amine C-N bond typically appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations usually appear as sharp peaks just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the benzene (B151609) ring give rise to characteristic absorptions in the 1400-1600 cm⁻¹ range.

C-S Stretching: The thioether (C-S) linkage produces a weak absorption band, which can sometimes be difficult to identify definitively, typically falling in the 600-800 cm⁻¹ region. cdnsciencepub.com

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains many complex vibrations that are unique to the specific molecule, allowing for definitive identification when compared against a reference spectrum. savemyexams.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| Primary Amine (N-H) | Bending | 1580 - 1650 | Medium to Strong |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 | Strong |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Thioether (C-S) | Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu

For this compound (C₁₁H₁₅NS), the molecular weight is 193.31 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 193. This peak confirms the molecular weight of the compound.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways, providing structural information. Common fragmentation patterns for related structures include:

Loss of the Cyclopentyl Group: Cleavage of the S-C(cyclopentyl) bond could lead to a fragment ion corresponding to [M - C₅H₉]⁺.

Alpha-Cleavage: Rupture of the C-C bond adjacent to the sulfur atom within the cyclopentyl ring is a common pathway for thioethers. aip.org

Fragmentation of the Aniline (B41778) Moiety: The aniline portion can also undergo characteristic fragmentation, such as the loss of HCN.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₅NS). Predicted collision cross-section (CCS) values can also be calculated for different adducts, which provides another layer of structural information. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Description |

| [M]⁺˙ | 193.09 | Molecular Ion |

| [M+H]⁺ | 194.10 | Protonated Molecule |

| [M+Na]⁺ | 216.08 | Sodiated Molecule |

| [M-H]⁻ | 192.09 | Deprotonated Molecule |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. mdpi.com

To perform X-ray crystallography on this compound or its derivatives, a high-quality single crystal of the compound must first be grown. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern is directly related to the arrangement of atoms within the crystal lattice.

While no specific crystal structure for this compound is publicly available, a successful analysis would reveal:

The exact conformation of the cyclopentyl ring (e.g., envelope or twist).

The geometry around the sulfur atom.

The planarity of the aniline ring and the orientation of the amino and cyclopentylthio substituents relative to the ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

For example, studies on other aniline derivatives have provided detailed insights into their solid-state structures and intermolecular hydrogen bonding networks. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. The most common methods for analyzing aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). thermofisher.comepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. chromatographyonline.com

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used in either an isocratic or gradient elution mode. chromatographyonline.com

Detection: A UV detector would be suitable, as the aniline ring contains a chromophore that absorbs UV light.

Gas Chromatography (GC): GC is effective for the analysis of volatile and thermally stable compounds. While some anilines can be thermolabile, GC can be a viable option. iospress.nl

Stationary Phase: A capillary column with a non-polar or medium-polarity stationary phase (e.g., based on polysiloxane) would be appropriate.

Carrier Gas: An inert gas such as helium or nitrogen is used.

Detection: A Flame Ionization Detector (FID) provides good general sensitivity, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like anilines. epa.gov Coupling GC to a mass spectrometer (GC-MS) provides both separation and structural identification. researchgate.netd-nb.info

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity standards for its intended application. Two-dimensional chromatography (2D-LC or 2D-GC) can be employed for complex mixtures to achieve higher resolution and more reliable peak purity analysis. chromatographyonline.com

Q & A

Q. What are the limitations of current synthetic protocols for this compound and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.